molecular formula C9H17NO3 B3255978 Ethyl 2-(2,2-dimethylpropanoylamino)acetate CAS No. 26209-46-1

Ethyl 2-(2,2-dimethylpropanoylamino)acetate

Cat. No.: B3255978
CAS No.: 26209-46-1
M. Wt: 187.24 g/mol
InChI Key: KNWYAXZGBCCVDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpropanoylamino)acetate is an organic compound with the molecular formula C9H17NO3 It is a derivative of ethyl acetate, where the hydrogen atom in the amide group is replaced by a 2,2-dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,2-dimethylpropanoylamino)acetate typically involves the reaction of ethyl acetate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of ethyl acetate attacks the carbonyl carbon of 2,2-dimethylpropanoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpropanoylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(2,2-dimethylpropanoylamino)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2,2-dimethylpropanoylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Ethyl 2-(2,2-dimethylpropanoylamino)acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simpler ester with a similar structure but lacking the 2,2-dimethylpropanoyl group.

    2,2-Dimethylpropanoyl chloride: A reactive acyl chloride used in the synthesis of the compound.

    Ethyl cyanoacetate: Another ester with a cyano group instead of the amide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-13-7(11)6-10-8(12)9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWYAXZGBCCVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.00 g of glycine ethyl ester hydrochloride (71.6 mmol) and 21.97 ml of NEt3 (2.2 eq.) were dissolved in 210 ml of CH2Cl2 and treated between 0° and 5° dropwise with 9.256 ml of benzoyl chloride (1.05 eq.), dissolved in 30 ml of CH2Cl2. The reaction mixture was allowed to reach ambient temperature (2.5 h) and then quenched by carefully pouring onto crashed ice/HCl/AcOEt. Separation of the layers, additional extraction of the aqueous phase with AcOEt, washing with Na2CO3 and brine, drying of the combined organic phase over sodium sulfate, and evaporation of the solvents left finally 13.06 g of pure title compound as colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
21.97 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
9.256 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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